N-[(Furan-2-YL)methyl]-2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamide
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Overview
Description
N-[(Furan-2-YL)methyl]-2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamide is a complex organic compound that features a furan ring, a phenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Furan-2-YL)methyl]-2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide.
Oxadiazole Ring Formation: The oxadiazole ring is formed by the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization.
Coupling Reactions: The final step involves coupling the furan and oxadiazole derivatives with phenoxy acetamide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(Furan-2-YL)methyl]-2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
N-[(Furan-2-YL)methyl]-2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Material Science: The compound is used in the development of new materials with specific electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(Furan-2-YL)methyl]-2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-19(22-13-16-9-6-12-26-16)14-27-18-11-5-4-10-17(18)21-23-20(24-28-21)15-7-2-1-3-8-15/h1-12H,13-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLPRKVZNQULNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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